
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is a chemical compound with a unique structure that includes silicon and oxygen atoms within its molecular framework. This compound is characterized by its four propyl groups and two oxygen atoms, which are integrated into a twelve-carbon chain. The presence of silicon atoms in the structure makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane typically involves the use of organosilicon precursors. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Common synthetic routes may include the hydrosilylation of alkenes or the use of Grignard reagents to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may be advantageous for maintaining consistent quality and yield. Additionally, purification steps such as distillation or chromatography would be necessary to isolate the desired product.
化学反応の分析
Types of Reactions
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the silicon-oxygen framework.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane involves its interaction with molecular targets through its silicon-oxygen framework. This interaction can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with a similar silicon-oxygen framework but different substituents.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound used in the production of silicone polymers.
Uniqueness
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is unique due to its specific combination of propyl groups and silicon-oxygen framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
18754-72-8 |
|---|---|
分子式 |
C22H50O2Si2 |
分子量 |
402.8 g/mol |
IUPAC名 |
tripropyl(3-tripropylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C22H50O2Si2/c1-9-15-25(16-10-2,17-11-3)23-21(7)22(8)24-26(18-12-4,19-13-5)20-14-6/h21-22H,9-20H2,1-8H3 |
InChIキー |
JDFKCPMFGXTUTN-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](CCC)(CCC)OC(C)C(C)O[Si](CCC)(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


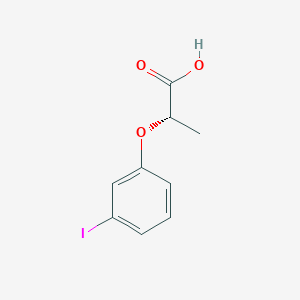

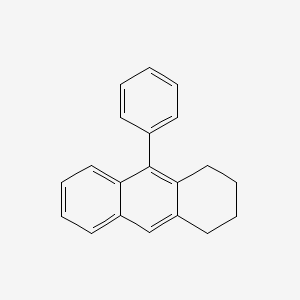
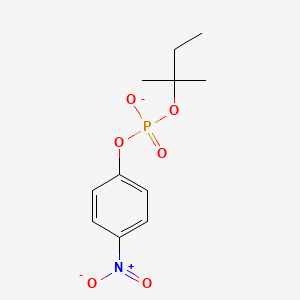
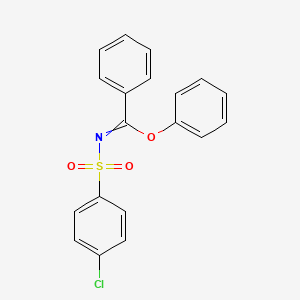
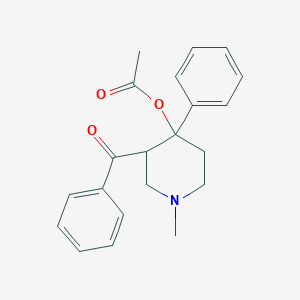
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
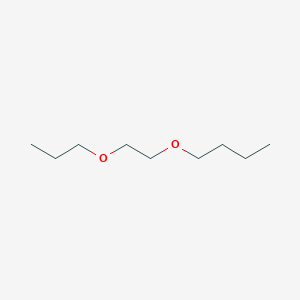
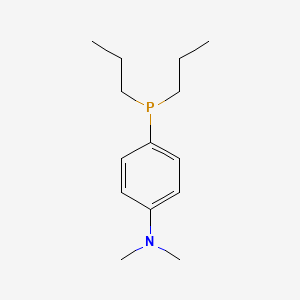
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

